molecular formula C13H17BrO2 B2362571 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester CAS No. 211105-00-9

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester

Cat. No.: B2362571
CAS No.: 211105-00-9
M. Wt: 285.181
InChI Key: JNPKUWQBZLJGMN-UHFFFAOYSA-N
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Description

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a brominated aromatic ester with the molecular formula C₁₃H₁₅BrO₂. It features a bromomethyl (-CH₂Br) substituent on the para position of a phenyl ring attached to a 2-methylpropionic acid ethyl ester backbone. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functionalized polymers.

Synthesis: The compound is synthesized via nucleophilic substitution or esterification reactions. For instance, 2-(4-(bromomethyl)phenyl)propionic acid can be reacted with ethanol under reflux in the presence of a catalyst (e.g., H₂SO₄) to yield the ethyl ester derivative . Alternative routes involve bromination of pre-formed esters, as seen in the synthesis of related bromophenyl compounds .

Properties

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)11-7-5-10(9-14)6-8-11/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPKUWQBZLJGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

  • This compound serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), notably Loxoprofen Sodium, which is used for pain relief and inflammation reduction. The bromomethyl group enhances the compound's reactivity, allowing for effective transformations into biologically active molecules.

Synthesis of Other Drug Candidates

  • Beyond Loxoprofen, 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is utilized in synthesizing various other pharmaceutical compounds. For example, it has been employed in the production of unsymmetrical 5-Phenyl-1,3,4-Oxadiazoles, achieving high yields (up to 93%) in specific reactions. These oxadiazoles have potential applications in anti-inflammatory therapies.

Biological Activity

  • Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. The lipophilicity imparted by the bromomethyl substituent enhances its bioavailability and interaction with biological targets, making it suitable for further development in medicinal chemistry.

Analytical Chemistry Applications

Boronic Acid Derivatives

  • The compound can be transformed into boronic acids, which are increasingly utilized in sensing applications. These boronic acids interact with diols and strong Lewis bases, leading to their utility in various analytical methods for detecting biological molecules.

Detection Methods

  • The interactions of boronic acids derived from this compound allow for sensitive detection methods at the interface of sensing materials or within bulk samples. This capability is particularly valuable in biochemical assays and environmental monitoring.

Material Science Applications

Synthesis of Functionalized Materials

  • This compound can also be used to synthesize functionalized materials such as triazole-tethered isatin–coumarin hybrids. These hybrids have been screened for various biological properties, indicating their potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism by which 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

Halogen-Substituted Derivatives
  • Clofibrate [2-(p-chlorophenoxy)-2-methyl-propionic acid ethyl ester]: Structure: Chlorophenoxy group instead of bromomethylphenyl. Properties: Clofibrate is a hypolipidemic agent, whereas the bromomethyl derivative lacks direct therapeutic use but serves as a synthetic precursor. The electron-withdrawing bromine in the target compound enhances reactivity in SN2 reactions compared to chlorine . Applications: Clofibrate is used clinically, while the bromomethyl derivative is employed in polymer chemistry (e.g., RAFT polymerization) .
  • Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate: Structure: Chlorophenoxy substituent at the meta position. Reactivity: The meta-substitution reduces steric hindrance compared to para-bromomethyl, facilitating nucleophilic aromatic substitution. Molecular weight: 242.70 g/mol .
Bromophenyl vs. Bromomethylphenyl Esters
  • Ethyl 2-(4-bromophenyl)-2-methylpropanoate: Structure: Bromine directly attached to the phenyl ring (C-Br bond) instead of a bromomethyl group. Molecular weight: 285.17 g/mol (vs. 297.17 g/mol for the bromomethyl derivative) .
  • Methyl 2-(4-bromophenyl)-2-methylpropanoate: Structure: Methyl ester instead of ethyl ester. Physicochemical Properties: Lower molecular weight (271.14 g/mol) and higher volatility compared to the ethyl ester .

Ester Group Modifications

Methyl vs. Ethyl Esters
  • Methyl [4-(bromomethyl)phenyl]acetate :

    • Structure : Acetate backbone instead of propionate.
    • Applications : Used in peptide coupling reactions due to the acetate group’s stability. Molecular weight: 257.11 g/mol .
  • Ethyl 2-(3-formylphenoxy)-2-methylpropanoate: Structure: Formylphenoxy substituent introduces aldehyde functionality. Reactivity: The aldehyde group enables condensation reactions, unlike the bromomethyl derivative. Molecular weight: 236.26 g/mol .

Complex Derivatives and Hybrid Structures

  • 2-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]propionic acid ethyl ester: Structure: Incorporates a pyrrole ring. Applications: Potential use in medicinal chemistry due to the heterocyclic moiety. Molecular weight: 336.23 g/mol .
  • 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester :

    • Structure : Biphenyl system with acetyl and fluorine substituents.
    • Properties : Enhanced lipophilicity (logP ~3.5) compared to the bromomethyl derivative (logP ~2.8) .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester C₁₃H₁₅BrO₂ 297.17 Para-bromomethylphenyl Polymer synthesis, intermediates
Clofibrate C₁₂H₁₅ClO₃ 242.70 Para-chlorophenoxy Hypolipidemic drug
Ethyl 2-(4-bromophenyl)-2-methylpropanoate C₁₂H₁₅BrO₂ 285.17 Para-bromophenyl Intermediate for cross-coupling
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 271.14 Methyl ester, bromophenyl Pharmaceutical synthesis
Ethyl 2-(3-formylphenoxy)-2-methylpropanoate C₁₃H₁₆O₄ 236.26 Meta-formylphenoxy Aldehyde-mediated reactions

Biological Activity

2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological relevance.

Synthesis

The synthesis of this compound involves several steps. Initially, 2-(4-methylphenyl)propionic acid is brominated to yield the bromomethyl derivative. The reaction typically employs bromine in an organic solvent like ethyl acetate, followed by purification through recrystallization. The overall yield of this compound can reach up to 79% .

Antiinflammatory Properties

The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies indicate that derivatives of 2-(4-bromomethyl-phenyl)-2-methyl-propionic acid exhibit significant inhibition of both COX-1 and COX-2 enzymes. This suggests potential applications as nonsteroidal anti-inflammatory drugs (NSAIDs) in treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that the compound possesses antimicrobial properties against various bacterial strains. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacterial strains suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, studies have also reported antioxidant activities associated with this compound. The ability to scavenge free radicals can contribute to its therapeutic effects in oxidative stress-related diseases .

Study on COX Inhibition

A study focused on synthesizing various 2-phenylpropionic acid derivatives, including the bromomethyl variant, evaluated their COX inhibitory activities. Results indicated that specific substitutions on the phenyl ring significantly enhanced COX-2 selectivity, making these derivatives promising leads for developing selective anti-inflammatory agents .

Antimicrobial Evaluation

In a comparative study of various synthesized compounds, this compound exhibited potent antimicrobial activity with MIC values lower than those of standard antibiotics against resistant strains of bacteria. This highlights its potential as a novel antibiotic agent .

Data Summary

Biological Activity Effect MIC Values
COX-1 InhibitionSignificantNot specified
COX-2 InhibitionSignificantNot specified
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria<0.5 mg/dL
Antioxidant ActivityPositive effect on free radical scavengingNot specified

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